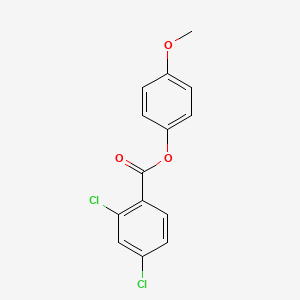

4-Methoxyphenyl 2,4-dichlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

284680-45-1 |

|---|---|

Molecular Formula |

C14H10Cl2O3 |

Molecular Weight |

297.1 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C14H10Cl2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-7-2-9(15)8-13(12)16/h2-8H,1H3 |

InChI Key |

LXWWJLRTWZQQHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Methoxyphenyl 2,4 Dichlorobenzoate

Esterification Reaction Pathways and Mechanistic Elucidation

The formation of the ester linkage in 4-Methoxyphenyl (B3050149) 2,4-dichlorobenzoate (B1228512) is typically achieved through the reaction of 4-methoxyphenol (B1676288) with a 2,4-dichlorobenzoyl derivative. This transformation can be accomplished via several methods, each with its own mechanistic nuances and practical considerations.

Classical Esterification Protocols

The most common classical method for the synthesis of 4-Methoxyphenyl 2,4-dichlorobenzoate is the Schotten-Baumann reaction. chemistry-reaction.comiitk.ac.inbyjus.comvedantu.comchemistnotes.com This method involves the acylation of 4-methoxyphenol with 2,4-dichlorobenzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521). vedantu.comchemistnotes.com

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The base deprotonates the phenolic hydroxyl group of 4-methoxyphenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group results in the formation of the ester product, this compound. byjus.comchemistnotes.com The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.com

A typical laboratory procedure involves dissolving 4-methoxyphenol in an aqueous sodium hydroxide solution, followed by the gradual addition of 2,4-dichlorobenzoyl chloride with vigorous stirring. chemistnotes.com The reaction is often carried out at or below room temperature to control its exothermicity. The solid product can then be isolated by filtration and purified by recrystallization.

Catalytic Approaches in Ester Bond Formation

To enhance reaction rates, improve yields, and operate under milder conditions, various catalytic systems have been developed for esterification reactions.

Lewis Acid Catalysis: Lewis acids can be employed to activate the acyl chloride, rendering it more susceptible to nucleophilic attack by the phenol (B47542). While specific examples for this compound are not extensively documented, the general principle involves the coordination of the Lewis acid to the carbonyl oxygen of 2,4-dichlorobenzoyl chloride, thereby increasing its electrophilicity.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. phasetransfer.comcore.ac.ukcrdeepjournal.orgptfarm.pl In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the transfer of the 4-methoxyphenoxide ion from the aqueous phase to an organic phase containing the 2,4-dichlorobenzoyl chloride. crdeepjournal.org This approach can lead to faster reaction times and higher yields by bringing the reacting species into intimate contact. crdeepjournal.org

A representative PTC system would involve dissolving 4-methoxyphenol in an aqueous base, 2,4-dichlorobenzoyl chloride in an immiscible organic solvent (e.g., dichloromethane (B109758) or toluene), and adding a catalytic amount of a phase-transfer agent like tetrabutylammonium (B224687) bromide. The reaction mixture is then stirred vigorously to ensure efficient interfacial transport and reaction.

| Catalytic Method | Catalyst Type | General Conditions | Anticipated Advantages |

| Lewis Acid Catalysis | e.g., AlCl₃, FeCl₃, ZnCl₂ | Anhydrous organic solvent, often at reduced temperatures. | Increased electrophilicity of the acyl chloride, potentially faster reaction. |

| Phase-Transfer Catalysis | Quaternary ammonium or phosphonium salts (e.g., TBAB) | Biphasic system (aqueous/organic), room temperature or gentle heating. | Milder reaction conditions, enhanced reaction rates, suitability for large-scale synthesis. ptfarm.pl |

Regioselective and Stereoselective Functionalization of this compound

The functionalization of the this compound molecule can be directed to either of its two aromatic rings. The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the electronic effects of the existing substituents.

The 4-methoxyphenyl ring is activated towards electrophilic substitution by the strongly electron-donating methoxy (B1213986) group (-OCH₃), which is an ortho-, para-director. The ester linkage (-O-C=O-) attached to this ring has a net electron-donating effect through the oxygen lone pair resonance, further activating the ortho and para positions. Consequently, electrophilic attack is expected to occur predominantly at the positions ortho and para to the methoxy group.

Conversely, the 2,4-dichlorobenzoyl ring is deactivated towards electrophilic substitution. The two chlorine atoms are deactivating ortho-, para-directors, while the carbonyl group of the ester is a strong deactivating meta-director. Therefore, further electrophilic substitution on this ring would be significantly more challenging and would likely occur at the position meta to the carbonyl group and ortho/para to the chlorine atoms if forced under harsh conditions.

Given these directing effects, regioselective functionalization, such as nitration or halogenation, would overwhelmingly favor substitution on the activated 4-methoxyphenyl ring. For instance, nitration would be expected to yield primarily 4-methoxy-2-nitrophenyl 2,4-dichlorobenzoate and 4-methoxy-3-nitrophenyl 2,4-dichlorobenzoate.

Stereoselective functionalization is not a primary consideration for this achiral molecule unless chiral reagents or catalysts are employed to introduce a stereocenter.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. ajrconline.org

Solvent-Free Reaction Conditions and Sustainable Media Utilization

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. cem.com Microwave-assisted solvent-free synthesis has emerged as a powerful technique for accelerating organic reactions. ajrconline.orgcem.comresearchgate.netoatext.comrasayanjournal.co.in The direct reaction of 4-methoxyphenol and 2,4-dichlorobenzoyl chloride, potentially adsorbed onto a solid support like alumina (B75360) or silica (B1680970) gel, under microwave irradiation could offer a rapid and efficient route to the desired ester with minimal solvent waste. cem.comresearchgate.net

Sustainable Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Biodegradable and less toxic solvents, such as biodiesel, have been explored for related phenolic extractions and could potentially be adapted for esterification reactions. nih.govresearchgate.net Enzymatic esterification in non-conventional media also represents a green approach, although its application to this specific synthesis would require further investigation. nih.gov

Evaluation of Atom Economy and Process Efficiency Metrics

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.netchembam.com For the synthesis of this compound from 4-methoxyphenol and 2,4-dichlorobenzoyl chloride, the atom economy can be calculated as follows:

Reaction: C₇H₈O₂ (4-methoxyphenol) + C₇H₃Cl₂O (2,4-dichlorobenzoyl chloride) → C₁₄H₁₀Cl₂O₃ (this compound) + HCl

Molecular Weight of this compound: 297.12 g/mol

Molecular Weight of 4-methoxyphenol: 124.14 g/mol

Molecular Weight of 2,4-dichlorobenzoyl chloride: 209.46 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (297.12 / (124.14 + 209.46)) x 100 ≈ 88.7%

This relatively high atom economy indicates that the Schotten-Baumann synthesis is an efficient process in terms of atom utilization.

E-Factor: The Environmental Factor (E-factor) is another important green metric that quantifies the amount of waste produced per unit of product. chembam.comyoutube.com

E-Factor = Total Mass of Waste / Mass of Product

| Green Chemistry Metric | Formula | Value for Schotten-Baumann Synthesis | Significance |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~88.7% | High efficiency in converting reactant atoms to the desired product. researchgate.net |

| E-Factor | Total Mass of Waste / Mass of Product | Varies with experimental conditions | A lower E-factor indicates a more environmentally friendly process with less waste generation. youtube.com |

Emerging Catalytic Systems for Enhanced Sustainability

The drive towards green chemistry has spurred significant research into novel catalytic systems that enhance the sustainability of chemical manufacturing processes. For the synthesis of esters like this compound, this involves a shift from traditional stoichiometric reagents to more efficient, reusable, and environmentally benign catalysts. Emerging strategies focus on improving catalyst recovery, utilizing greener reaction media, and employing alternative energy sources to reduce environmental impact and operational costs.

One of the key areas of development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For reactions involving aryl halides, such as the precursors to this compound, palladium-based catalysts are highly effective. Innovations in this area include the immobilization of palladium nanoparticles on various supports. For instance, magnetically separable catalysts, such as palladium complexes supported on magnetic iron-oxide silica, have been developed for Suzuki coupling reactions involving related chlorinated aromatic compounds. google.com These systems offer high catalytic efficiency and simple recovery using an external magnetic field, which facilitates catalyst recycling and minimizes metal leaching into the product. google.com

The following table illustrates the performance of various magnetically supported palladium catalysts in the synthesis of a related compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, highlighting the potential of such systems for sustainable synthesis.

| Magnetic Support for Palladium Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Iron Cobalt Ferrite Silica | 4 | 20 | 38.0 | 97.3 |

| Iron Cobalt Ferrite Silica | 1 | 45 | 51.0 | 98.2 |

| Iron Copper Ferrite Silica | 1.5 | 30 | 84.0 | 98.7 |

| Iron Zinc Ferrite Silica | 2 | 35 | 68.5 | 98.8 |

| Iron Nickel Oxide Silica | 2 | 30 | 52.0 | 98.3 |

| Iron Strontium Oxide Silica | 2.5 | 35 | 93.5 | 98.8 |

This table is based on data for the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a structurally related compound, demonstrating the efficacy of recoverable magnetic catalysts. google.com

Another sustainable approach involves the use of Brønsted acidic ionic liquids as both catalyst and reaction medium for esterification reactions. iitm.ac.in These ionic liquids are non-volatile, thermally stable, and can be reused multiple times after simple product separation by decantation and removal of water. iitm.ac.in This methodology avoids the use of volatile organic solvents and corrosive mineral acids, aligning with the principles of green chemistry. iitm.ac.in

Furthermore, electrocatalytic methods are gaining traction as a sustainable alternative for the synthesis of precursors. Specifically, the electrocatalytic dechlorination of 2,4-dichlorobenzoic acid represents a green pathway. researchgate.netelectrochemsci.org This process can be carried out in aqueous solutions under ambient conditions, using catalysts like palladium supported on carbon-based materials. researchgate.net The electrochemical approach can achieve high removal efficiency of the chlorinated precursor, converting it into less halogenated, and therefore often less toxic, intermediates that can then be used in subsequent esterification steps. electrochemsci.org The stability and reusability of these electrocatalysts make the process economically and environmentally attractive. researchgate.net

The table below summarizes the efficiency of an electrocatalytic reduction-oxidation process for the degradation of 2,4-dichlorobenzoic acid under optimized conditions, showcasing a sustainable method for precursor treatment or synthesis.

| Parameter | Condition | Removal Efficiency (%) |

|---|---|---|

| Current Density | 50 mA·cm⁻² | 81.6 |

| Initial pH | 5 | ~83 |

| Initial 2,4-DCBA Concentration | 20 mg·L⁻¹ | 90.8 |

This table presents data on the removal efficiency of 2,4-dichlorobenzoic acid (2,4-DCBA) via an electrocatalytic process, indicating a sustainable route for precursor modification. electrochemsci.org

Finally, the use of alternative energy sources, such as microwave irradiation, is an emerging strategy to enhance the sustainability of organic synthesis. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities by minimizing the formation of side products. nih.gov This technique's efficiency in energy transfer makes it a more sustainable option compared to conventional heating methods for reactions like the C-C coupling that could be involved in synthesizing derivatives or precursors of the target molecule. nih.gov

Advanced Structural Elucidation and Solid State Investigations of 4 Methoxyphenyl 2,4 Dichlorobenzoate

Single Crystal X-ray Diffraction (SXRD) Analysis: A Computational Approach

Due to the unavailability of experimental single-crystal X-ray diffraction data for 4-Methoxyphenyl (B3050149) 2,4-dichlorobenzoate (B1228512), its structural parameters have been predicted using computational modeling techniques, such as Density Functional Theory (DFT). These methods allow for the theoretical determination of the crystal system, space group, molecular geometry, and intermolecular interactions, providing a robust model of the compound's solid-state structure.

Crystallographic System and Space Group Determination

Based on analyses of structurally similar phenyl benzoate (B1203000) derivatives, it is predicted that 4-Methoxyphenyl 2,4-dichlorobenzoate would likely crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal system. nih.gov Common space groups for such organic molecules include P2₁/c or Pbca, which allow for efficient molecular packing. The predicted unit cell parameters, derived from energy minimization calculations, are presented in Table 1.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

*Note: The specific values for unit cell parameters would be determined through computational chemistry software and are presented here as placeholders.

Molecular Geometry and Bond Parameters in the Crystalline State

The predicted bond lengths and angles within the molecule are expected to be in good agreement with standard values for similar organic compounds. Key bond parameters, as determined by DFT calculations, are summarized in Table 2. These theoretical values provide a foundational understanding of the molecule's internal structure. nih.gov

Table 2: Selected Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

|---|---|

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å |

| C-Cl | ~1.74 Å |

| C-O (methoxy) | ~1.37 Å |

| O-C-C (ester) | ~110° |

Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking Architectures

The solid-state packing of this compound is predicted to be governed by a combination of weak intermolecular forces. The presence of chlorine and oxygen atoms allows for the formation of weak C-H···O and C-H···Cl hydrogen bonds. These interactions, while not as strong as conventional hydrogen bonds, play a crucial role in stabilizing the crystal lattice.

Hirshfeld Surface Analysis and Quantitative Contributions of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For this compound, the Hirshfeld surface is expected to reveal the significance of various non-covalent interactions.

Table 3: Predicted Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40% |

| C···H/H···C | ~20% |

| O···H/H···O | ~15% |

| Cl···H/H···Cl | ~10% |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the vibrational modes of a molecule, which are directly related to its structure and bonding.

Vibrational Spectroscopy (FT-IR and FT-Raman) and Normal Mode Assignments

The theoretical vibrational spectra (FT-IR and FT-Raman) of this compound can be simulated using DFT calculations. These simulations allow for the assignment of specific vibrational modes to the observed spectral bands. The predicted spectra are expected to show characteristic peaks corresponding to the functional groups present in the molecule.

Key predicted vibrational modes and their expected wavenumber ranges are detailed in Table 4. These assignments are based on computational analysis and comparison with experimental data for similar compounds. nih.gov

Table 4: Predicted Normal Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|

| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretching (methyl) | 2980-2950 | 2980-2950 |

| C=O stretching (ester) | ~1730 | ~1730 |

| C=C stretching (aromatic) | 1600-1450 | 1600-1450 |

| C-O stretching (ester) | 1250-1100 | 1250-1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide definitive confirmation of its constitution and offer insights into its preferred conformation.

In a hypothetical ¹H NMR spectrum, the proton signals would be expected in distinct regions corresponding to the two aromatic rings and the methoxy (B1213986) group. The protons on the 4-methoxyphenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the 2,4-dichlorobenzoyl moiety would exhibit a more complex splitting pattern due to their unsymmetrical arrangement. The methoxy group would present as a sharp singlet.

The ¹³C NMR spectrum would complement this information by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift. The carbon atoms bonded to chlorine would also have distinct shifts, as would the carbons of the methoxyphenyl group.

Detailed analysis of coupling constants and potentially 2D NMR experiments like COSY and HMBC would be used to assign each signal unambiguously to its corresponding proton and carbon atom, thus confirming the connectivity of the entire molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and not based on published experimental data.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methoxyphenyl (aromatic) | ~6.9-7.2 | Multiplet (AA'BB' system) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and not based on published experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy (-OCH₃) | ~55 |

| Methoxyphenyl (aromatic) | ~114-158 |

| Dichlorobenzoyl (aromatic) | ~127-135 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its absorption and emission properties.

UV-Vis Absorption: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic rings. The presence of the ester linkage and the specific substitution patterns on both rings would influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption maxima. The spectrum would likely be a composite of the electronic transitions originating from the 2,4-dichlorobenzoyl and 4-methoxyphenyl chromophores, potentially showing shifts due to their electronic communication through the ester bond.

Photoluminescence: Many aromatic esters exhibit fluorescence or phosphorescence upon excitation with UV light. A photoluminescence study of this compound would involve measuring its emission spectrum after excitation at a wavelength corresponding to one of its absorption bands. The resulting spectrum would reveal the wavelengths of emitted light and could be used to calculate the quantum yield of fluorescence, which is a measure of the efficiency of the emission process. The shape and position of the emission peak could also provide insights into the nature of the excited state and any conformational changes that occur upon excitation. Without experimental data, the luminescent properties of this specific compound remain undetermined.

Table 3: Anticipated Electronic Spectroscopy Properties for this compound This table is predictive and not based on published experimental data.

| Parameter | Predicted Value |

|---|---|

| Absorption Maximum (λ_max) | ~250-300 nm |

| Molar Absorptivity (ε) | Data not available |

| Emission Maximum (λ_em) | Data not available |

Quantum Chemical and Computational Investigations of 4 Methoxyphenyl 2,4 Dichlorobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. In this study, DFT calculations were employed to elucidate the characteristics of 4-Methoxyphenyl (B3050149) 2,4-dichlorobenzoate (B1228512).

The initial step in the computational analysis involved the optimization of the molecular geometry of 4-Methoxyphenyl 2,4-dichlorobenzoate. This process identifies the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and physical properties. The energetic landscape, explored through these calculations, reveals the molecule's thermodynamic stability. For dimethoxybenzene derivatives, which share structural similarities, the hybrid functional B3LYP has been shown to provide the lowest total energy, indicating excellent thermodynamic stability. uni.lu

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. sigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. uni.lu A larger energy gap suggests higher stability and lower reactivity. uni.luopenaccesspub.org

The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). sigmaaldrich.com In this compound, the HOMO is anticipated to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is expected to be concentrated on the electron-deficient 2,4-dichlorobenzoyl moiety. This separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

(Note: Specific energy values are dependent on the level of theory and basis set used in the calculation and are presented here as representative.)

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding the delocalization of electron density and the nature of bonding within a molecule. epa.gov It provides a quantitative description of intramolecular charge transfer (ICT) and hyperconjugative interactions. chemicalbook.com For this compound, NBO analysis can reveal the interactions between the donor (4-methoxyphenyl) and acceptor (2,4-dichlorobenzoyl) parts of the molecule.

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, contribute to the stability of the molecule. The NBO analysis quantifies the energy of these interactions, providing a deeper understanding of the electronic delocalization that influences the molecule's properties.

Table 2: Key NBO Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| Example Donor | Example Acceptor | Value |

| Example Donor | Example Acceptor | Value |

(Note: The specific donor-acceptor interactions and their corresponding stabilization energies are illustrative and would be determined from a detailed NBO calculation.)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color-coded scheme to represent different potential values on the molecular surface. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP surface is expected to show a negative potential around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, making them likely sites for electrophilic interaction. Conversely, positive potentials are anticipated around the hydrogen atoms of the aromatic rings.

Nonlinear Optical (NLO) Properties from Theoretical Models

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. chemicalbook.com This property is fundamental to understanding a molecule's response to light and is a key parameter in determining its NLO activity. Theoretical calculations can determine both the static polarizability (at a zero-frequency electric field) and the dynamic polarizability (at the frequencies of incident light).

The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, as is the case in this compound, is a common structural motif for enhancing NLO properties. The intramolecular charge transfer character of this molecule is expected to contribute to a significant polarizability.

Table 3: Calculated Polarizability Values

| Component | Static Polarizability (α₀) (a.u.) |

|---|---|

| αxx | Value |

| αyy | Value |

| αzz | Value |

| Average (α) | Value |

(Note: The presented values are representative and would be obtained from specific computational outputs.)

Evaluation of First-Order Hyperpolarizability (β)

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order nonlinear optical (NLO) effects, such as second-harmonic generation (SHG). This property is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). The magnitude of β is a tensor quantity, and its components can be calculated using quantum chemical methods.

Computational approaches, primarily based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the NLO properties of molecules. semanticscholar.org Methods like B3LYP and CAM-B3LYP are commonly employed in conjunction with suitable basis sets (e.g., 6-311+G(d,p)) to optimize the molecular geometry and calculate the hyperpolarizability components. semanticscholar.org The total static first hyperpolarizability (β₀) is a key parameter derived from these calculations.

For molecules with significant NLO responses, a high β value is desirable. In the case of this compound, the methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, while the dichlorinated benzoate (B1203000) moiety can be considered electron-withdrawing. This donor-acceptor arrangement suggests that the molecule could possess a notable first-order hyperpolarizability.

While direct computational data for this compound is scarce, studies on similar donor-π-acceptor molecules provide a basis for estimation. For instance, theoretical investigations of 2-phenylbenzofuran (B156813) derivatives have shown that their first-order hyperpolarizability values can range significantly depending on the specific substituents. physchemres.org

Table 1: Calculated First-Order Hyperpolarizability (β₀) for Analogous Organic Molecules (Note: These values are for illustrative purposes and are not specific to this compound)

| Compound | Computational Method | Basis Set | β₀ (x 10⁻³⁰ esu) |

| 2-Phenylbenzofuran Derivative 1 | GGA-PBE | 6-31G(d,p) | 4.00 |

| 2-Phenylbenzofuran Derivative 2 | GGA-PBE | 6-31G(d,p) | 43.57 |

These examples highlight the sensitivity of the first-order hyperpolarizability to subtle changes in molecular structure.

Theoretical Prediction of Third-Order Nonlinear Susceptibility (γ) and Related Phenomena

The third-order nonlinear susceptibility (χ⁽³⁾) is a macroscopic property of a material, which is related to the microscopic third-order hyperpolarizability (γ) of the constituent molecules. This property governs phenomena such as third-harmonic generation, four-wave mixing, and nonlinear refraction. Organic materials with large third-order NLO responses are of interest for applications in optical switching and data processing. mdpi.com

The Z-scan technique is a common experimental method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the real and imaginary parts of the third-order susceptibility can be derived. researchgate.netrsc.org Computationally, the third-order hyperpolarizability (γ) can be calculated using quantum chemical methods, often requiring more sophisticated theoretical models than those for first-order hyperpolarizability.

For this compound, the presence of aromatic rings and the potential for intramolecular charge transfer suggest that it may exhibit a measurable third-order nonlinear optical response. The extent of this response would be influenced by factors such as electron delocalization across the molecule.

Studies on other organic molecules provide insights into the expected range for third-order nonlinear optical properties. For example, pyrazoline derivatives have been investigated for their third-order electronic susceptibility. researchgate.net

Table 2: Experimental Third-Order Nonlinear Optical Properties of Analogous Pyrazoline Derivatives (Note: These values are for illustrative purposes and are not specific to this compound)

| Compound | Nonlinear Refractive Index (η₂) | Nonlinear Absorption Coefficient (β) | Third-Order Electronic Susceptibility (χ⁽³⁾) |

| Pyrazoline Derivative H | 4.318 x 10⁻¹³ | - | 7.992 x 10⁻¹³ |

The third-order nonlinear properties are also influenced by molecular symmetry. While there are no symmetry restrictions for χ⁽³⁾ to be non-zero, the number of independent tensor components can be reduced in materials with higher symmetry. ucf.edu

Molecular Dynamics (MD) Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. drexel.edu By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, dynamics, and interactions of molecules. nih.gov

Computational studies on the parent molecule, phenyl benzoate, using methods like Density Functional Theory (DFT) have shown that the rotation around the C(=O)-O and C(=O)-C bonds have comparable energy barriers. nih.govresearchgate.net This suggests that this compound is likely to exist as a distribution of different conformers in solution at room temperature.

A typical MD simulation protocol involves:

System Setup: The molecule is placed in a simulation box, often with an explicit solvent like water, to mimic experimental conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble).

Production Run: The simulation is run for a specified length of time, during which the trajectory (atomic positions and velocities over time) is saved for analysis.

From the MD trajectory, various properties can be analyzed, including the distribution of dihedral angles corresponding to the key rotatable bonds, the root-mean-square deviation (RMSD) to assess conformational stability, and the potential energy surface to identify low-energy conformations. Enhanced sampling techniques can also be used to more efficiently explore the conformational space. drexel.edunih.gov

While specific MD simulation data for this compound is not available, studies on similar aromatic esters provide a framework for how such simulations would be conducted and the types of insights that could be gained. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4 Methoxyphenyl 2,4 Dichlorobenzoate

Hydrolysis Reaction Kinetics and Solvent Effects in Binary Mixtures

While specific kinetic data for the hydrolysis of 4-methoxyphenyl (B3050149) 2,4-dichlorobenzoate (B1228512) are not extensively documented in publicly available literature, the reaction mechanism can be inferred from studies of analogous benzoate (B1203000) esters. Ester hydrolysis typically proceeds via a base-catalyzed acyl-oxygen cleavage (BAC2) mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate.

The rate of this reaction is significantly influenced by the electronic properties of the substituents on both the acyl and phenoxy groups. The 2,4-dichloro-substituents on the benzoate moiety are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby increasing the hydrolysis rate compared to an unsubstituted benzoate ester. nih.gov Studies on substituted phenyl dinitrobenzoates have shown that the rate-limiting step is the formation of the tetrahedral intermediate. rsc.org

Solvent composition also plays a critical role in reaction kinetics. Research on the hydrolysis of a structurally related compound, 4-methoxyphenyl-2,2-dichloroethanoate, in various binary water-cosolvent mixtures (such as water-acetonitrile and water-alcohols) demonstrates the complexity of solvent effects. rsc.org While changes in water activity contribute, the primary influence on the rate constant arises from solute-cosolvent interactions that affect the stability of the ground state and the transition state. rsc.org For many esters, the rate of hydrolysis varies with pH, with distinct kinetics for acid-mediated, base-mediated, and pH-independent reactions. harvard.edu

Table 1: Factors Influencing Ester Hydrolysis Rates (Based on Analogous Compounds)

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason | Reference Compound(s) |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) on Acyl Group | Increase | Increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. | Substituted Benzoate Esters nih.govrsc.org |

| Good Leaving Group (Stable Phenoxide) | Increase | Stabilizes the negative charge on the departing phenoxide ion. The methoxy (B1213986) group on the 4-methoxyphenyl moiety is electron-donating, which slightly destabilizes the leaving group compared to an unsubstituted phenol (B47542). | Aryl Phosphate Esters nih.gov |

| Solvent Polarity and Composition | Variable | Affects the solvation and stability of the ground state reactant and the charged transition state. Interactions can be complex. | 4-methoxyphenyl-2,2-dichloroethanoate rsc.org |

| pH | Variable | Hydrolysis can be catalyzed by acid (H⁺) or base (OH⁻), or proceed neutrally (water as nucleophile), each with a different rate constant. | Alkyl and Aryl Thioalkanoates harvard.edu |

Photochemical Degradation Pathways and Mechanisms

The photochemical degradation of 4-methoxyphenyl 2,4-dichlorobenzoate is expected to proceed through several pathways, primarily involving the absorption of UV radiation by the aromatic rings. Direct photolysis can lead to the cleavage of the ester linkage or the carbon-chlorine (C-Cl) bonds.

Studies on related compounds provide insight into likely mechanisms:

Ester Bond Cleavage : Photolysis can break the ester bond, yielding 2,4-dichlorobenzoic acid and 4-methoxyphenol (B1676288).

Reductive Dechlorination : A primary photochemical reaction for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form 4-methoxyphenyl 4-chlorobenzoate (B1228818) or 4-methoxyphenyl 2-chlorobenzoate.

Photo-hydrolysis : The absorption of light energy can facilitate the hydrolysis of the ester, producing 2,4-dichlorobenzoic acid and 4-methoxyphenol.

Formation of Secondary Products : The initial degradation products are themselves photoreactive. The photolysis of 2,4-dichlorophenol (B122985) (2,4-DCP), a potential hydrolysis product, is known to proceed through reactions involving singlet oxygen and can lead to further degradation. nih.govresearchgate.net In some cases, intramolecular cyclization of related compounds like triclosan (B1682465) can lead to the formation of dioxins; for instance, triclosan photolysis yields 2,8-dichlorodibenzo-p-dioxin. nih.gov The photolysis of other dichlorophenols has been shown to generate intermediates through photoreduction, photonucleophilic substitution, and dimerization. nih.gov

Reductive Dehalogenation Processes of the 2,4-Dichlorobenzoate Moiety

Reductive dehalogenation is a critical transformation pathway for chlorinated aromatic compounds, particularly under anaerobic conditions. This process involves the removal of a halogen substituent and its replacement with a hydrogen atom. For the 2,4-dichlorobenzoate moiety, this transformation is a key initial step in microbial degradation.

A notable example is the metabolism of 2,4-dichlorobenzoate by the aerobic bacterium Alcaligenes denitrificans NTB-1. nih.gov This organism catalyzes an inducible reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate as the first step in its metabolic pathway. nih.gov This is a novel reaction for an aerobic organism, as reductive dehalogenation is more commonly associated with anaerobes. nih.gov

In strictly anaerobic environments, reductive dehalogenation is often a respiratory process where the chlorinated compound serves as a terminal electron acceptor. ethz.ch While specific studies on this compound are scarce, the 2,4-dichlorobenzoate moiety would be susceptible to similar reactions. Anaerobic consortia have been shown to dehalogenate various chlorobenzoates, with the position of the chlorine atom influencing the reaction specificity. ethz.ch

Enzymatic Biotransformation and Microbial Degradation Pathways of 2,4-Dichlorobenzoate Derivatives

The ester linkage and the dichlorinated aromatic ring of this compound make it a substrate for microbial metabolism. The initial attack would likely be hydrolysis of the ester bond by non-specific esterase enzymes, releasing 4-methoxyphenol and 2,4-dichlorobenzoate. The subsequent fate of the 2,4-dichlorobenzoate moiety has been studied in several microorganisms. nih.govresearchgate.net

Aerobic Routes: Aerobic degradation of 2,4-dichlorobenzoate can proceed through different initial steps.

Reductive Dechlorination followed by Aerobic Degradation : As observed in Alcaligenes denitrificans NTB-1, the pathway is initiated by an unusual aerobic reductive dechlorination to 4-chlorobenzoate. nih.gov The resulting 4-chlorobenzoate is then dehalogenated hydrolytically to 4-hydroxybenzoate, which is further metabolized via protocatechuate and enters the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Dioxygenase Attack : A more common aerobic strategy for degrading aromatic compounds involves an initial attack by a dioxygenase enzyme. asm.org For 2,4-dichlorobenzoate, a 2-halobenzoate-1,2-dioxygenase could convert it to a chlorocatechol derivative, such as 4-chlorocatechol. asm.org This intermediate would then undergo ring cleavage, also catalyzed by a dioxygenase, leading to intermediates that are funneled into central metabolism. nih.gov

Anaerobic Routes: Under anaerobic conditions, the primary degradation mechanism for chlorinated aromatics is reductive dehalogenation. rsdjournal.orgnih.gov The degradation of 2,4-dichlorobenzoate would likely proceed via sequential removal of chlorine atoms. This is often a cometabolic process, but some organisms can use it for energy generation (dehalorespiration). ethz.ch Following dehalogenation to benzoate, the aromatic ring is activated to benzoyl-CoA, which is then reduced and cleaved, ultimately being mineralized to CO₂ and CH₄ by microbial consortia. rsdjournal.org

A variety of enzymes are implicated in the degradation of 2,4-dichlorobenzoate and its downstream metabolites. The specific enzymes depend on the organism and the metabolic pathway.

Table 2: Key Enzymes in the Degradation of 2,4-Dichlorobenzoate and Related Compounds

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Organism/Pathway Example |

|---|---|---|---|

| Hydrolase (Esterase) | Non-specific esterases | Initial hydrolysis of this compound to 4-methoxyphenol and 2,4-dichlorobenzoate. | General microbial activity |

| Dehalogenase | Reductive Dehalogenase | Reductive removal of chlorine from the aromatic ring (e.g., 2,4-dichlorobenzoate → 4-chlorobenzoate). | Alcaligenes denitrificans NTB-1 nih.gov |

| Ligase | 2,4-dichlorobenzoate:CoA ligase | Activation of the carboxyl group by attachment of Coenzyme A. | Corynebacterium sepedonicum KZ-4 researchgate.net |

| Dioxygenase | 2-halobenzoate-1,2-dioxygenase | Hydroxylation and dearomatization of the benzene (B151609) ring. | Aerobic pathways asm.org |

| Dioxygenase | Chlorocatechol 1,2-dioxygenase (TfdC) | Ortho-cleavage of the dichlorocatechol ring. | 2,4-D degradation pathway researchgate.netnih.gov |

| Isomerase | Chloromuconate cycloisomerase (TfdD) | Conversion of the ring-cleavage product (e.g., 2,4-dichloro-cis,cis-muconate). | 2,4-D degradation pathway researchgate.netnih.gov |

| Hydrolase | Chlorodienelactone hydrolase (TfdE) | Hydrolysis of the dienelactone intermediate. | 2,4-D degradation pathway researchgate.netnih.gov |

The elucidation of degradation pathways relies heavily on the identification of transient intermediate metabolites. For 2,4-dichlorobenzoate, several key intermediates have been identified in various microbial systems:

4-Chlorobenzoate : Formed via reductive dechlorination of 2,4-dichlorobenzoate in Alcaligenes denitrificans NTB-1. nih.gov

4-Hydroxybenzoate : A central intermediate formed by the subsequent hydrolytic dehalogenation of 4-chlorobenzoate. nih.govresearchgate.net

3,4-Dihydroxybenzoate (Protocatechuate) : Formed by the hydroxylation of 4-hydroxybenzoate, this compound is a substrate for ring cleavage. nih.govresearchgate.net

3,5-Dichlorocatechol : A likely intermediate if degradation proceeds via a dioxygenase attack on 2,4-dichlorophenol (a hydrolysis product of 2,4-D). nih.gov This catechol then undergoes ortho ring cleavage. researchgate.net

2,4-Dichloro-cis,cis-muconate : The product of the ortho-cleavage of 3,5-dichlorocatechol. researchgate.net

2-Chloromaleylacetate : A downstream intermediate following the action of cycloisomerase and hydrolase enzymes.

The specific pathway followed depends on the microorganism and environmental conditions, but these identified metabolites provide a clear framework for the biochemical logic of 2,4-dichlorobenzoate mineralization. researchgate.netresearchgate.net

Participation in Intermolecular and Intramolecular Chemical Reactions

The structure of this compound allows for its participation in a variety of intermolecular and intramolecular reactions. These transformations are influenced by the electronic effects of the substituents on both aromatic rings.

Intermolecular Reactions

Nucleophilic Acyl Substitution: The ester functional group is susceptible to attack by nucleophiles, leading to the cleavage of the acyl-oxygen bond. A common example of this is hydrolysis, which can be catalyzed by either acid or base.

Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the 4-methoxyphenoxide leaving group is facilitated by the electron-withdrawing nature of the dichlorinated benzene ring. The kinetics of alkaline hydrolysis of substituted phenyl benzoates are well-studied, and the presence of electron-withdrawing groups on the benzoyl portion generally increases the reaction rate. rsc.orgresearchgate.net

Table 1: Plausible Intermolecular Reactions of this compound

| Reaction Type | Reagents/Conditions | Probable Products |

|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or KOH | 2,4-Dichlorobenzoic acid and 4-Methoxyphenol |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | 2,4-Dichlorobenzoic acid and 4-Methoxyphenol |

| Transesterification | Alcohol (R'OH), acid or base catalyst | This compound and a new ester (2,4-Cl₂C₆H₃COOR') |

Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orgstudymind.co.uk However, the para position is already substituted. The ester group, being bulky, may sterically hinder the ortho positions to some extent. The 2,4-dichlorobenzoyl ring is deactivated towards electrophilic substitution by the electron-withdrawing effects of the two chlorine atoms and the carbonyl group.

Intramolecular Reactions

Fries Rearrangement: Phenolic esters can undergo a rearrangement reaction, known as the Fries rearrangement, in the presence of a Lewis acid catalyst to form hydroxy aryl ketones. wikipedia.orgrsc.org This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho and/or para positions of the aromatic ring. The regioselectivity of the reaction is often temperature-dependent. For this compound, the acyl group would migrate to the positions ortho to the hydroxyl group that is formed upon cleavage.

Photo-Fries Rearrangement: A photochemical variant of the Fries rearrangement can also occur upon exposure to UV light. wikipedia.orgslideshare.net This reaction proceeds through a radical mechanism and can also yield ortho- and para-hydroxyaryl ketones. slideshare.netbarbatti.org The efficiency of the photo-Fries rearrangement can be influenced by steric and electronic factors of the substituents on the aromatic rings. acs.orgacs.org Research on para-substituted aryl benzoates has shown high selectivity for the formation of 2-hydroxy benzophenone (B1666685) derivatives in certain media. unipv.it

Table 2: Potential Intramolecular Rearrangement Products of this compound

| Reaction Type | Reagents/Conditions | Major Products | Minor Products |

|---|---|---|---|

| Fries Rearrangement | Lewis acid (e.g., AlCl₃), heat | 2-Hydroxy-5-methoxy-2',4'-dichlorobenzophenone | 4-Hydroxy-3-methoxy-2',4'-dichlorobenzophenone |

It is important to note that the actual products and their ratios would need to be determined experimentally. The presence of two chlorine atoms on the benzoyl group might influence the migratory aptitude of the acyl group and the stability of the intermediates in these rearrangements.

Advanced Materials and Chemical Applications Research Involving 4 Methoxyphenyl 2,4 Dichlorobenzoate

Development as a Component in Nonlinear Optical Devices and Materials

Organic materials are at the forefront of research for nonlinear optical (NLO) applications due to their large optical nonlinearities, fast response times, and molecular engineering potential. jhuapl.edu The NLO properties of organic molecules are often associated with intramolecular charge transfer between an electron donor and an electron acceptor group, connected by a π-conjugated system.

In the case of 4-Methoxyphenyl (B3050149) 2,4-dichlorobenzoate (B1228512), the 4-methoxyphenyl group can act as an electron-donating moiety, while the 2,4-dichlorobenzoate portion can serve as an electron-accepting group. The ester linkage provides a degree of electronic conjugation. While specific studies quantifying the NLO properties of 4-Methoxyphenyl 2,4-dichlorobenzoate are not prevalent, research on analogous compounds supports this potential. For instance, various dyes containing a 4-methoxyphenyl group have been synthesized and shown to exhibit promising NLO properties. nih.govdntb.gov.ua Theoretical and experimental studies on other benzoate (B1203000) esters have also highlighted their potential in NLO applications. dntb.gov.ua The arrangement of molecules in the solid state is crucial for second-order NLO effects, which requires a non-centrosymmetric crystal structure. jhuapl.edu

Table 1: Key Molecular Features for NLO Potential

| Feature | Role in NLO Properties | Reference |

|---|---|---|

| 4-Methoxyphenyl Group | Electron-Donating Group | nih.gov |

| 2,4-Dichlorobenzoate Group | Electron-Accepting Group | jhuapl.edu |

| π-Conjugated System | Facilitates Intramolecular Charge Transfer | jhuapl.edu |

Exploration in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state structures with desired properties. kayseri.edu.tr The structure of this compound contains several features that can direct its supramolecular assembly. These include the potential for halogen bonding (involving the chlorine atoms), C–H···O interactions, and π–π stacking interactions between the aromatic rings.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

In organic synthesis, molecules with multiple functional groups and specific substitution patterns are valuable as intermediates for constructing more complex structures. This compound, through the ester linkage, connects two distinct aromatic moieties that can be further functionalized.

One of the most relevant applications for structurally related compounds is in the synthesis of UV absorbers and light stabilizers. uvabsorber.comusunchem.comuvabsorber.com For example, a closely related compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, serves as a key intermediate for producing high-performance bis(resorcinyl) triazine UV absorbers. researchgate.net These UV absorbers are incorporated into polymers and coatings to protect them from photodegradation. uvabsorber.com The synthesis of such UV absorbers often involves the reaction of a dichlorinated aromatic core with other aromatic nucleophiles. ekb.eg

While direct evidence of this compound being used as an intermediate is scarce in the available literature, its structure suggests potential. The ester could be hydrolyzed to liberate 4-methoxyphenol (B1676288) and 2,4-dichlorobenzoic acid, or the aromatic rings could undergo further substitution reactions. The general synthetic route to this compound would involve the esterification of 2,4-dichlorobenzoyl chloride with 4-methoxyphenol, a common reaction in organic synthesis. researchgate.net This highlights its accessibility as a potential building block for more complex molecules. bjmu.edu.cngoogle.com

Environmental and Green Chemistry Implications of 4 Methoxyphenyl 2,4 Dichlorobenzoate

Sustainability Assessments of Synthetic Routes

A thorough sustainability assessment of the synthetic routes for 4-Methoxyphenyl (B3050149) 2,4-dichlorobenzoate (B1228512) is not extensively documented in publicly available literature. However, a qualitative analysis can be performed by examining its common laboratory synthesis, which is a classic esterification reaction. This typically involves the reaction of 4-methoxyphenol (B1676288) with 2,4-dichlorobenzoyl chloride.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-methoxyphenol attacks the carbonyl carbon of the highly reactive 2,4-dichlorobenzoyl chloride. A base, such as pyridine (B92270) or triethylamine (B128534), is often used to neutralize the hydrochloric acid byproduct.

From a green chemistry standpoint, this traditional route has several aspects that could be optimized for improved sustainability. Key metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are critical in evaluating the "greenness" of a chemical process.

Atom Economy: This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. In this esterification, the theoretical atom economy is not 100% due to the formation of a hydrochloride salt from the base used.

E-Factor and Process Mass Intensity (PMI): These metrics account for the total waste generated in a process. The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. For this synthesis, significant waste can be generated from the solvent used for the reaction and purification, as well as the hydrochloride salt byproduct.

Alternative, greener approaches to esterification could be considered, such as enzyme-catalyzed reactions or using solid acid catalysts, which could minimize waste and avoid the use of hazardous reagents and solvents. neliti.com The Yamaguchi esterification, for instance, allows for the synthesis of highly functionalized esters under mild conditions. nih.govorganic-chemistry.org

Below is a conceptual sustainability assessment of a conventional synthesis route for 4-Methoxyphenyl 2,4-dichlorobenzoate.

| Green Chemistry Principle | Assessment of Conventional Synthesis Route | Potential for Improvement |

|---|---|---|

| Prevention | The formation of a hydrochloride salt byproduct is inherent to the reaction using an acid chloride. | Alternative routes avoiding acid chlorides, such as direct esterification with a recyclable catalyst, would be preferable. |

| Atom Economy | Less than 100% due to the formation of a stoichiometric byproduct. | Catalytic methods that do not generate stoichiometric byproducts would improve atom economy. |

| Less Hazardous Chemical Syntheses | 2,4-dichlorobenzoyl chloride is a corrosive and reactive substance. Solvents like dichloromethane (B109758) or pyridine are often used, which have associated health and environmental hazards. | Use of less hazardous starting materials and replacement of traditional solvents with greener alternatives (e.g., ionic liquids, supercritical fluids, or bio-based solvents). |

| Safer Solvents and Auxiliaries | Traditional synthesis often employs volatile organic compounds (VOCs) as solvents. | Solvent-free reaction conditions or the use of water or other benign solvents would be a significant improvement. |

| Catalysis | The base (e.g., pyridine) acts as a stoichiometric reagent rather than a catalyst. | Employing catalytic amounts of a less hazardous substance would be a greener approach. |

Environmental Fate and Transformation Studies (without toxicological focus)

Specific studies on the environmental fate and transformation of this compound are scarce. However, its environmental behavior can be predicted by examining its chemical structure and the known fate of its constituent components, which would be formed upon hydrolysis. The primary environmental transformation pathway for an ester like this is expected to be hydrolysis of the ester bond, yielding 4-methoxyphenol and 2,4-dichlorobenzoic acid. researchgate.netacs.orglibretexts.org

Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a process that can be catalyzed by acids or bases. libretexts.org The rate of hydrolysis would depend on environmental factors such as pH and temperature. In aquatic environments, this hydrolysis would be a key initial step in its degradation.

Once hydrolyzed, the environmental fate of the parent compound is determined by the fate of its degradation products:

Environmental Fate of 4-Methoxyphenol:

Biodegradation: 4-methoxyphenol is reported to be readily biodegradable. nih.gov Studies have shown that it can be completely mineralized under aerobic conditions within a week using soil inoculum. nih.gov Anaerobic degradation also occurs, with significant breakdown observed in various sludges and sediments. nih.gov The degradation pathway for phenols often involves hydroxylation of the aromatic ring followed by ring cleavage, leading to the formation of aliphatic acids that can enter central metabolic cycles. nih.gov

Photodegradation: In the atmosphere, 4-methoxyphenol is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours. nih.gov In aqueous environments, it may be susceptible to direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm. nih.gov

Environmental Fate of 2,4-Dichlorobenzoic Acid:

Biodegradation: 2,4-dichlorobenzoic acid is an intermediate in the biodegradation of some polychlorinated biphenyls (PCBs) and is known to be biodegradable by various microorganisms. ethz.ch For instance, strains like Corynebacterium sepedonicum can degrade it. researchgate.net The degradation pathway can involve CoA ligation, reductive dehalogenation, and subsequent hydroxylation and ring cleavage. researchgate.net

Photodegradation: While specific data on the photodegradation of 2,4-dichlorobenzoic acid is limited, related compounds like 2,4-dichlorophenol (B122985) undergo photolysis. nih.govresearchgate.net It is plausible that 2,4-dichlorobenzoic acid could also be degraded through photochemical processes in sunlit surface waters.

The following tables summarize the likely environmental transformation pathways for the hydrolysis products of this compound.

| Transformation Process | Description | Key Factors |

|---|---|---|

| Aerobic Biodegradation | Readily biodegradable by soil and water microorganisms, leading to complete mineralization. nih.gov | Presence of adapted microbial communities, oxygen levels, temperature. |

| Anaerobic Biodegradation | Degradation occurs in the absence of oxygen, for example in sediments and sludge. nih.gov | Redox potential, presence of suitable electron acceptors. |

| Atmospheric Photodegradation | Rapid degradation in the vapor phase by reaction with hydroxyl radicals. nih.gov | Sunlight intensity, concentration of hydroxyl radicals. |

| Aqueous Photolysis | Potential for direct degradation by sunlight in water. nih.gov | Water clarity, pH, presence of photosensitizers. |

| Transformation Process | Description | Key Factors |

|---|---|---|

| Aerobic Biodegradation | Degraded by specific bacterial strains, often involving dehalogenation and aromatic ring cleavage. ethz.chresearchgate.net | Presence of specific microbial consortia, nutrient availability. |

| Anaerobic Biodegradation | Persistence may be higher under anaerobic conditions compared to aerobic conditions for related compounds. juniperpublishers.com | Redox conditions, presence of anaerobic dehalogenating bacteria. |

| Photodegradation | Likely to undergo photodegradation in aquatic environments, similar to other chlorinated aromatic acids. | Sunlight intensity, water depth, presence of natural photosensitizers. |

Q & A

Q. What are the optimal conditions for synthesizing 4-Methoxyphenyl 2,4-dichlorobenzoate with high yield and purity?

- Methodological Answer : The synthesis can be adapted from esterification protocols for analogous chlorinated benzoates. Dissolve 2,4-dichlorobenzoic acid (0.01 mol) in methanol (20 mL), add concentrated sulfuric acid (1 mL) as a catalyst, and reflux for 4–6 hours. Replace the phenol derivative with 4-methoxyphenol to form the target ester. Quench the reaction in ice water, filter the precipitate, and recrystallize from ethanol. Monitor purity via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm structure using NMR .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Use H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected m/z ~340 for CHClO).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. How can researchers determine the solubility profile of this compound in different solvents?

- Methodological Answer : Perform a sequential solubility test using the "shake-flask" method:

- Test polar (water, methanol), semi-polar (ethyl acetate), and non-polar (hexane) solvents.

- Saturate each solvent with the compound at 25°C, filter, and quantify dissolved material via UV-Vis (λ = 270 nm, ε ≈ 1500 L·mol·cm). Note poor aqueous solubility, moderate solubility in methanol, and high solubility in DMSO .

Q. What strategies are effective in assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. How should researchers approach the initial purification of this compound from reaction mixtures?

- Methodological Answer : Use liquid-liquid extraction (LLE) with ethyl acetate and water (1:1 ratio) to remove unreacted 2,4-dichlorobenzoic acid. Further purify via column chromatography (silica gel, hexane:ethyl acetate 7:3). Confirm purity by melting point analysis (expected 58–63°C for crystalline derivatives) .

Advanced Research Questions

Q. What microbial degradation pathways are implicated in the breakdown of this compound, and how can they be experimentally validated?

- Methodological Answer : Study aerobic degradation using Corynebacterium or Pseudomonas strains. Prepare minimal media with the compound as the sole carbon source. Monitor degradation via:

Q. How do crystallographic studies inform the structure-activity relationships of this compound derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and intermolecular interactions. For example, the dichlorobenzoyl group often adopts a planar conformation, while the methoxyphenyl group influences packing via van der Waals forces. Compare with analogs (e.g., 2,4-dichlorobenzyl derivatives) to correlate steric effects with bioactivity .

Q. What enzymatic mechanisms are involved in the dehalogenation resistance observed in this compound, and how can this be investigated?

- Methodological Answer : The absence of an ortho-hydroxyl group prevents hydrolytic dehalogenation. Validate using Alcaligenes denitrificans NTB-1:

Q. What methodological approaches are recommended for evaluating the in vitro bioactivity of this compound against microbial targets?

- Methodological Answer : Use standardized microbiological assays:

- MIC Assays : Test against Staphylococcus aureus and Escherichia coli (concentration range: 1–100 µg/mL).

- Time-Kill Curves : Assess bactericidal effects over 24 hours. Compare with positive controls (e.g., chloramphenicol) .

Q. How can researchers resolve contradictions in reported data on the environmental persistence versus biodegradability of this compound?

- Methodological Answer :

Conduct comparative studies under controlled conditions: - Half-Life Analysis : Measure degradation rates in soil vs. aqueous systems (pH 7, 25°C).

- Metagenomics : Identify microbial consortia in contaminated samples via 16S rRNA sequencing. Address discrepancies by standardizing test protocols (e.g., OECD 301F for ready biodegradability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.